5-Methyl DL-glutamate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Methyl DL-glutamate and its analogs involves various chemical processes. For instance, Powell and Dekker (1981) described the synthesis of 4-methylene-DL-glutamic acid from diethylmalonate, formaldehyde, and diethyl acetamidomalonate, yielding the amino acid following ion-exchange chromatography and crystallization (Powell & Dekker, 1981). Additionally, Saotome and Yamazaki (1963) synthesized DL-Glutamic acid from 1,1,1,5-Tetrachloropentane, involving several steps including dehydrochlorination and hydroxylation (Saotome & Yamazaki, 1963).

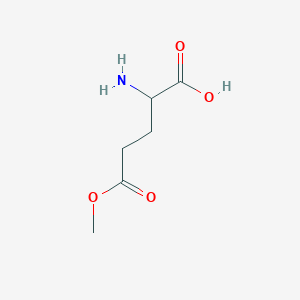

Molecular Structure Analysis

The molecular structure of 5-Methyl DL-glutamate includes variations in conformation and bonding. The study by Kugo et al. (1983) on A-B-A tri-block copolymers consisting of DL-isomers of poly(γ-methyl glutamate) revealed insights into the structural aspects of similar compounds (Kugo et al., 1983).

Chemical Reactions and Properties

Chemical reactions involving 5-Methyl DL-glutamate are complex. For instance, Malherbe et al. (2003) investigated the binding pocket of the metabotropic glutamate 5 receptor negative modulator, providing insights into the interactions and chemical properties of similar glutamate derivatives (Malherbe et al., 2003).

Physical Properties Analysis

The physical properties, including solubility, melting point, and spectral characteristics, are crucial for understanding 5-Methyl DL-glutamate. The synthesis process described by Powell and Dekker (1981) includes the determination of several physico-chemical characteristics such as ir and pmr spectra, and melting point (Powell & Dekker, 1981).

Chemical Properties Analysis

5-Methyl DL-glutamate’s chemical properties, including reactivity and stability, are influenced by its molecular structure. The research by Sekura, Hochreiter, and Meister (1976) on alpha-aminomethylglutarate, a beta-amino analog of glutamate, gives an understanding of the chemical behavior of glutamate derivatives (Sekura, Hochreiter, & Meister, 1976).

Wissenschaftliche Forschungsanwendungen

Summary of Application

Glutamate analogs, like N-methyl-DL-aspartate (NMDA) and kainic acid (KA), have been shown to induce experimental retinal neurotoxicity . This research is significant in the field of neurology as it helps understand the effects of these substances on the nervous system .

Methods of Application

The method of application involved the intraocular injection of different doses of NMDA/KA to analyze the effect on the structure and function of several types of retinal cells . A combination of histological, electrophysiological, and functional tools were employed to assess the changes in the retinal structure and function .

Results or Outcomes

The results showed that retinal excitotoxicity caused by the intraocular injection of a mixture of NMDA/KA leads to a great loss of bipolar, amacrine, and retinal ganglion cells, as well as the degeneration of the inner retina . This process leads to a loss of retinal cell functionality characterized by an impairment of light sensitivity and visual acuity, with a strong effect on the retinal OFF pathway .

Drug Delivery

Summary of Application

Polyglutamic acid (PGA), a polymer of repeating units of glutamic acid, has been used in the delivery of active agents to action sites . This is significant in the field of pharmaceutical sciences .

Methods of Application

The review discusses the production, nanoparticles fabrication, and drug delivery application of γ-PGA . Techniques for the formulation of γ-PGA nanoparticle as well as its characterization were discussed .

Results or Outcomes

The review highlights some of the efforts that have been made in the appraisal of γ-PGA and its nanoparticles for drug delivery . γ-PGA is a candidate for future extensive use in drug delivery .

Alzheimer’s Disease Research

Summary of Application

Research has shown that the brain–gut–microbiota axis may significantly contribute to Alzheimer’s disease (AD) pathogenesis . This is significant in the field of neurology and geriatrics .

Methods of Application

This systematic review aimed to summarize the current cutting-edge research on the gut microbiota and glutamate alterations associated with dementia . It involved reviewing all studies on glutamate and gut microbiota in dementia published up until Feb 2020 .

Results or Outcomes

Several pilot studies have reported alterations of gut microbiota and metabolites in AD patients and other forms of dementia . Gut microbiota including Bacteroides vulgatus and Campylobacter jejuni affect glutamate metabolism and decrease the glutamate metabolite 2-keto-glutaramic acid . Meanwhile, gut bacteria with glutamate racemase including Corynebacterium glutamicum, Brevibacterium lactofermentum, and Brevibacterium avium can convert l-glutamate to d-glutamate . These findings suggest that d-glutamate (d-form glutamate) metabolized by the gut bacteria may influence the glutamate NMDAR and cognitive function in dementia patients .

Neurotransmission Regulation

Summary of Application

The metabotropic glutamate type 5 receptor (mGlu5R) has been shown to possess a druggable allosteric binding domain . This is significant in the field of neuropharmacology .

Methods of Application

Novel allosteric ligands are being explored in order to finely regulate glutamate neurotransmission, especially in the brain .

Results or Outcomes

The exploration of these novel allosteric ligands could lead to the development of new drugs that can regulate glutamate neurotransmission .

Visual Dysfunction Research

Summary of Application

One of the causes of nervous system degeneration is an excess of glutamate released upon several diseases . Glutamate analogs, like N-methyl-DL-aspartate (NMDA) and kainic acid (KA), have been shown to induce experimental retinal neurotoxicity . This is significant in the field of neurology and ophthalmology .

Methods of Application

The method of application involved the intraocular injection of different doses of NMDA/KA to analyze the effect on the structure and function of several types of retinal cells . A combination of histological, electrophysiological, and functional tools were employed to assess the changes in the retinal structure and function .

Results or Outcomes

The results showed that retinal excitotoxicity caused by the intraocular injection of a mixture of NMDA/KA leads to a great loss of bipolar, amacrine, and retinal ganglion cells, as well as the degeneration of the inner retina . This process leads to a loss of retinal cell functionality characterized by an impairment of light sensitivity and visual acuity, with a strong effect on the retinal OFF pathway .

Molecular Imaging

Summary of Application

Molecular imaging with positron emission tomography (PET) and single photon emission computed tomography (SPECT) is a well-established and important in vivo technique to evaluate fundamental biological processes and unravel the role of neurotransmitter receptors in various neuropsychiatric disorders . This is significant in the field of neuropharmacology .

Methods of Application

Specific ligands are available for PET/SPECT studies of dopamine, serotonin, and opiate receptors, but corresponding development of radiotracers for receptors of glutamate, the main excitatory neurotransmitter in mammalian brain, has lagged behind .

Results or Outcomes

Recent years have seen extensive efforts to develop useful ligands for molecular imaging of subtypes of the ionotropic (N-methyl-D-aspartate (NMDA), kainate, and AMPA/quisqualate receptors) and metabotropic glutamate receptors (types I, II, and III mGluRs) . Further radiopharmaceutical research targeting specific subtypes and subunits of the glutamate receptors may yet open up new investigational vistas with broad applications in basic and clinical research .

Safety And Hazards

While specific safety and hazards information for 5-Methyl DL-glutamate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Glutamate receptors are distributed widely in many tissues apart from the brain. Further studies are required to characterize these receptors with regard to their functional roles. Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .

Eigenschaften

IUPAC Name |

2-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEYCCHDTIDZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28677-37-4 | |

| Record name | Glutamic acid, 5-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28677-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20859653 | |

| Record name | 2-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl DL-glutamate | |

CAS RN |

14487-45-7, 1499-55-4 | |

| Record name | 5-Methyl hydrogen glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14487-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5)-Methyl L-hydrogen glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl DL-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1499-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl DL-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

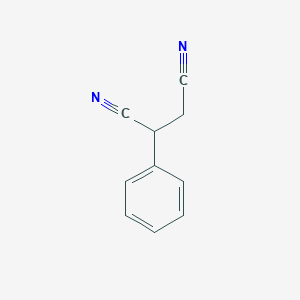

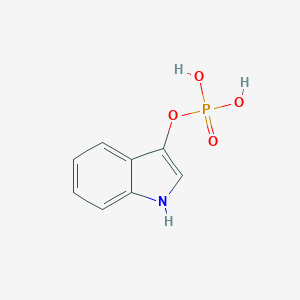

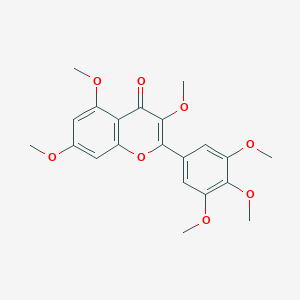

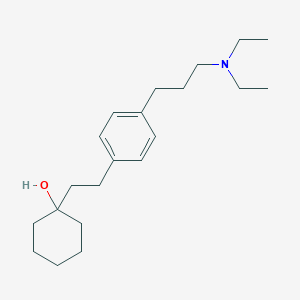

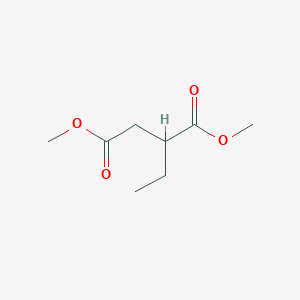

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

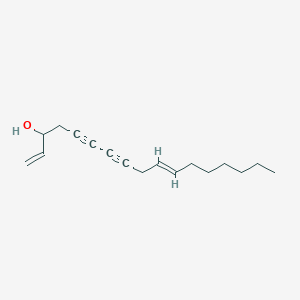

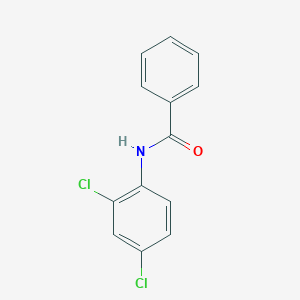

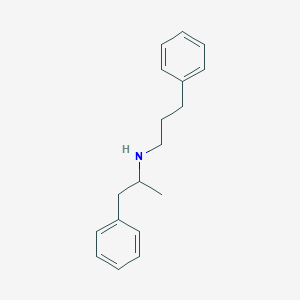

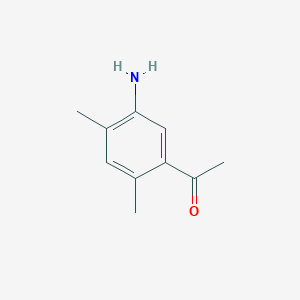

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)